molecular formula C14H14ClFN2O B7537662 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide

2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide

Cat. No. B7537662
M. Wt: 280.72 g/mol
InChI Key: LEQODDABVMKVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide, also known as ML239, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-aryl benzamides and has been shown to exhibit potent antitumor activity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the folding and stabilization of a wide range of proteins, many of which are involved in cancer cell survival and proliferation. By inhibiting Hsp90, 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide disrupts these critical cellular processes, leading to cancer cell death.
Biochemical and physiological effects:
2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor angiogenesis (the formation of new blood vessels to support tumor growth). Additionally, 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide is its relatively complex synthesis, which may limit its scalability for large-scale production. Additionally, further studies are needed to fully elucidate its mechanism of action and to optimize its pharmacokinetic properties for use in humans.

Future Directions

There are several potential future directions for the study of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide. One area of interest is the development of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide-based combination therapies, which could enhance its antitumor activity and overcome potential drug resistance mechanisms. Additionally, further studies are needed to explore the potential of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide in other disease areas, such as neurodegenerative disorders and infectious diseases. Finally, the optimization of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide's pharmacokinetic properties and the development of more efficient synthesis methods could improve its potential as a clinical candidate.

Synthesis Methods

The synthesis of 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide involves a multistep process that starts with the reaction of 4-fluoro-2-nitrobenzamide with sodium hydride in dimethylformamide (DMF) to form the corresponding anion. This anion is then reacted with 2-chloro-N-(1,5-dimethylpyrrol-2-yl)acetamide in the presence of palladium catalyst to form the desired product, 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide.

Scientific Research Applications

2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including lung, breast, colon, and pancreatic cancers. Additionally, 2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has been found to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

properties

IUPAC Name

2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O/c1-9-3-5-11(18(9)2)8-17-14(19)12-6-4-10(16)7-13(12)15/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQODDABVMKVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide

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